1-Propyl-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-pyrazol-5-amine is an organic compound with the molecular weight of 125.17 . It is a liquid at room temperature and is stored at -20°C . The IUPAC name for this compound is 1-propyl-1H-pyrazol-5-ylamine .
Synthesis Analysis
Pyrazole derivatives, including 1-Propyl-1H-pyrazol-5-amine, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-pyrazol-5-amine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including 1-Propyl-1H-pyrazol-5-amine, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Physical and Chemical Properties Analysis
1-Propyl-1H-pyrazol-5-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound is stored at -20°C .Scientific Research Applications
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications enhanced the thermal stability and exhibited promising antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Chemodivergent Synthesis
A library of 4H-pyrazol-6-amines was synthesized using a multicomponent domino reaction in aqueous media, demonstrating the versatility of pyrazole compounds in generating densely functionalized molecules for potential use in drug discovery and material science (Prasanna, Perumal, & Menéndez, 2013).
Antitumor and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, with studies revealing their structure-activity relationships. These compounds exhibited significant antitumor, antifungal, and antibacterial activities, identifying pharmacophore sites for potential therapeutic applications (Titi et al., 2020).
C-H Amination
Research has explored the intermolecular C-H amination of pyrazol-5(4H)-ones, demonstrating a method for functionalizing these compounds under mild conditions. This process highlights the utility of pyrazole derivatives in the development of new synthetic methodologies for complex molecule construction (Wu et al., 2014).
Microwave Synthesis
Microwave-assisted synthesis techniques have been developed for pyrazole-5-amines, offering rapid and efficient routes to these compounds with minimal purification requirements. This approach underscores the potential for pyrazole derivatives in facilitating quick and clean synthetic processes in organic chemistry (Everson et al., 2019).
Future Directions
Pyrazole derivatives, including 1-Propyl-1H-pyrazol-5-amine, continue to be a focus of research due to their wide range of applications. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
It’s known that aminopyrazoles, a class of compounds to which this compound belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can act as reversible inhibitors of certain kinases .
Biochemical Pathways
Given the potential targets of aminopyrazoles, it’s plausible that this compound could influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Based on the potential targets of aminopyrazoles, it’s plausible that this compound could influence cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
2-propylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRTERJGRNSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.